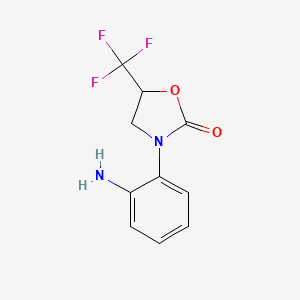

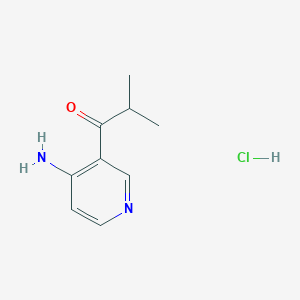

azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a carbamate derivative . It has been synthesized and characterized as a potential kinase inhibitor. It is also used in cancer research, as it selectively inhibits certain kinase enzymes that are deregulated in cancer cells.

Molecular Structure Analysis

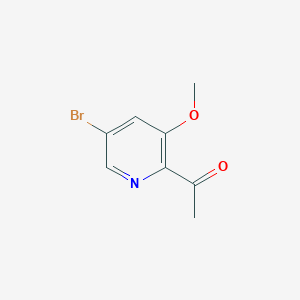

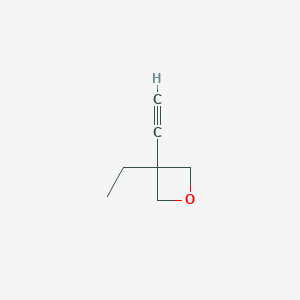

The molecular structure of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride can be represented by the InChI code:1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H . Physical And Chemical Properties Analysis

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a powder with a molecular weight of 246.67 . It has a CAS Number of 1803608-47-0 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Antibacterial and Antifungal Activities

Studies have demonstrated the antibacterial and antifungal potential of compounds related to azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride. For instance, compounds with the azetidin-1-yl group have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibacterial agents against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Additionally, azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting good to excellent antibacterial activity compared to reference drugs (Mistry et al., 2016).

Synthesis and Drug-like Profile

Research has focused on the synthesis and structure-activity relationship (SAR) studies of azetidin-3-yl N-(3-fluorophenyl)carbamate derivatives. For example, 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate was identified as a potent, selective, and systemically active inhibitor of intracellular NAAA activity, showing profound anti-inflammatory effects in animal models. SAR studies have been expanded to elucidate the principal structural and stereochemical features needed for effective NAAA inhibition (Nuzzi et al., 2016).

Antimycobacterial and Antitubercular Activities

Compounds derived from azetidin-2-ones have also been synthesized and tested for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies suggest potential for designing antibacterial and antituberculosis active compounds prior to their synthesis based on molecular studies (Chandrashekaraiah et al., 2014).

Novel Bioactive Compounds

Innovative bioactive compounds of 2-azetidinone derived from pyrazin dicarboxylic acid have been synthesized, showing excellent antibacterial and antifungal activities. This highlights the versatility and potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Mechanism of Action

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride has been characterized as a potential kinase inhibitor. It selectively inhibits certain kinase enzymes that are deregulated in cancer cells. The specific mechanism of action is not provided in the retrieved data.

properties

IUPAC Name |

azetidin-3-yl N-(3-fluorophenyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDFXBPLQRJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)

![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)